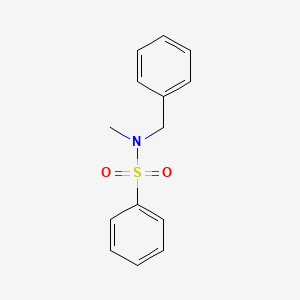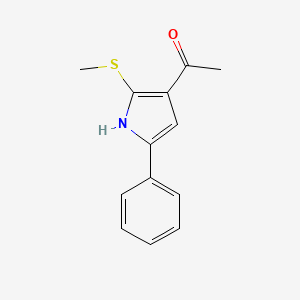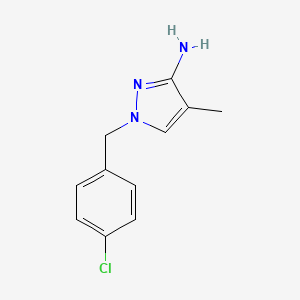![molecular formula C33H30N2O3 B10901571 N-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B10901571.png)
N-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a propenoyl group, and a tetrahydroquinoline moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Introduction of the Propenoyl Group: The propenoyl group is introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic substitution reaction.
Final Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the propenoyl group to a propyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced propyl analogs, and substituted phenyl derivatives.
Scientific Research Applications
N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N1-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE
- **N~1~-{1-[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-N~1~-PHENYLBENZAMIDE
Uniqueness
This compound stands out due to its combination of a methoxyphenyl group, a propenoyl group, and a tetrahydroquinoline moiety, which confer unique chemical and biological properties
Properties
Molecular Formula |
C33H30N2O3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide |
InChI |
InChI=1S/C33H30N2O3/c1-24-23-31(35(27-13-7-4-8-14-27)33(37)26-11-5-3-6-12-26)29-15-9-10-16-30(29)34(24)32(36)22-19-25-17-20-28(38-2)21-18-25/h3-22,24,31H,23H2,1-2H3/b22-19+ |
InChI Key |
LOWAFRBNKVSZPI-ZBJSNUHESA-N |
Isomeric SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10901489.png)
![N-cyclopropyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10901500.png)
![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10901506.png)
![5-Tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10901516.png)
![(4-methyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10901521.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10901527.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901529.png)
![N-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B10901535.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901549.png)

![[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10901565.png)

![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10901597.png)
